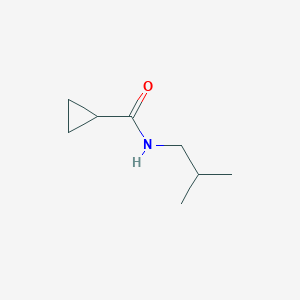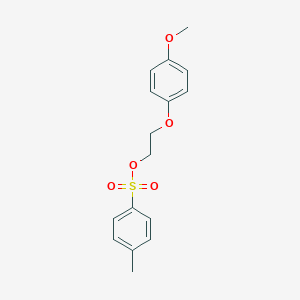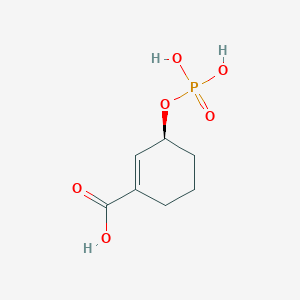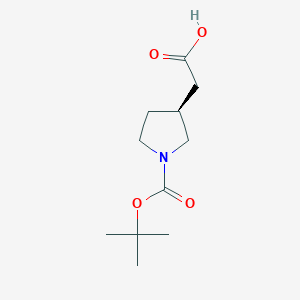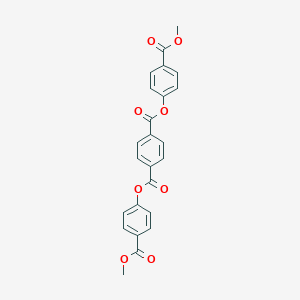
Bis(4-methoxycarbonylphenyl) Terephthalate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(4-methoxycarbonylphenyl) terephthalate and related compounds involves catalytic processes, such as the methoxycarbonylation of aryl chlorides, which shows good activity for strongly activated aryl chlorides. The presence of palladium complexes as catalysts facilitates the formation of terephthalate derivatives, indicating a versatile approach to synthesizing these compounds (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Molecular Structure Analysis
The molecular and crystal structure of bis(4-methoxycarbonylphenyl) terephthalate derivatives has been determined, revealing differences in phenyl terephthalate moiety structures due to the electron-withdrawing effects of terminal substituents. These structural variations influence the crystal packing and overall molecular architecture of the compounds (Centore, Ciajolo, Roviello, Sirigu, & Tuzi, 1991).
Chemical Reactions and Properties
Bis(4-methoxycarbonylphenyl) terephthalate undergoes various chemical reactions, including polymerization and depolymerization processes. These reactions are crucial for recycling and repurposing materials, such as converting waste polyethylene terephthalate into monomers like bis(2-hydroxyethyl terephthalate) with high purity and yield (Xi, Lu, & Sun, 2005).
Physical Properties Analysis
The physical properties of bis(4-methoxycarbonylphenyl) terephthalate derivatives, such as thermal and mechanical behavior, are influenced by molecular structure and substituents. For example, derivatives with methoxy groups and different alkyl chain lengths exhibit distinct mesophase temperature ranges, highlighting the material's adaptability for specific applications (Yu & Wu, 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on the polymerization of bis(2-hydroxyethyl) terephthalate reveal the impact of metallic catalysts on the rate of polymerization, indicating the importance of catalyst selection in synthesizing poly(ethylene terephthalate) and related materials (Shah, Bhatty, Gamlen, & Dollimore, 1984).
Applications De Recherche Scientifique
Polymerization Reactions : The polycondensation of derivatives like bis(2-hydroxyethyl) terephthalate can produce aromatic by-products, with certain catalysts enhancing the yield of these reactions (Kamatani & Kuze, 1979).
Crystallization Process Optimization : Optimizing the crystallization process of bis(2-hydroxyethyl) terephthalate derivatives can lead to crystals with improved characteristics, like perfect habit and faster growth (Yuan, Liu, & Sun, 2021).
Liquid Crystal Research : Studies on hydroxylated liquid crystals, such as derivatives of bis(4-methoxycarbonylphenyl) terephthalate, show that hydrogen bonding can result in higher thermal transition temperatures and unique structural features (Lin et al., 1996).
Mesomorphic Properties : Alkyl ester derivatives of bis(4-alkoxycarbonylphenyl)terephthalates exhibit interesting mesomorphic properties, with modifications like methylation leading to the appearance of nematic properties (Matsunaga & Miyajima, 1990).
Catalysis in Methoxycarbonylation : Palladium-based catalyst systems can effectively catalyze the methoxycarbonylation of aryl chlorides using methoxide ion and/or CO, forming various products including dimethyl terephthalate (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Crystal Structure Studies : The crystal structures of certain bis(4-methoxycarbonylphenyl) terephthalate derivatives show differences in the phenyl terephthalate moiety, highlighting their unique molecular arrangements (Centore et al., 1991).
Demulsification of Crude Oil : Amphiphilic gemini ionic liquids based on consumed polyethylene terephthalate derivatives effectively demulsify heavy crude oil, suggesting potential industrial applications (Abdullah & Al‐Lohedan, 2020).
Non-Isocyanate Thermoplastic Polyurethanes : Incorporating dibutylene terephthalate units improves mechanical properties in non-isocyanate thermoplastic polyurethanes, enhancing their potential for various applications (Wang et al., 2015).
Depolymerization of Waste PET : Depolymerizing waste polyethylene terephthalate (PET) into bis(2-hydroxyethyl terephthalate) shows high efficiency, providing a sustainable approach to recycling PET (Xi, Lu, & Sun, 2005).
Optical Applications : Growth and characterization of nonlinear optical single crystals, including derivatives of bis(4-methoxycarbonylphenyl) terephthalate, indicate potential for optical device fabrication (Sathya et al., 2015).
Safety And Hazards
While specific safety and hazard information for “Bis(4-methoxycarbonylphenyl) Terephthalate” is not available in the search results, general safety measures for handling chemical substances should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVVPIVANBPSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551747 | |
| Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxycarbonylphenyl) Terephthalate | |
CAS RN |
99328-23-1 | |
| Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



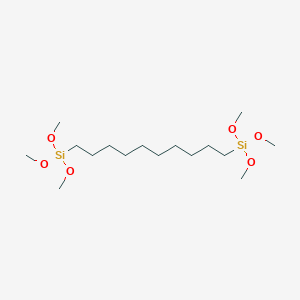
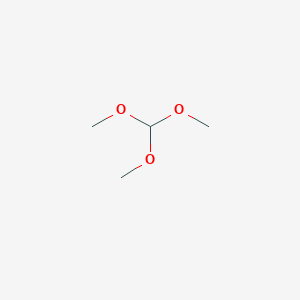
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
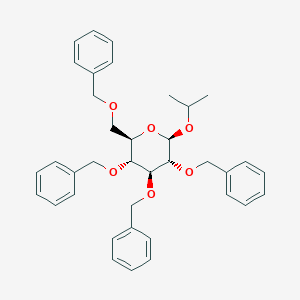
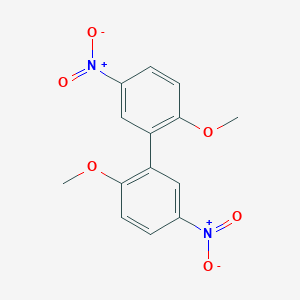
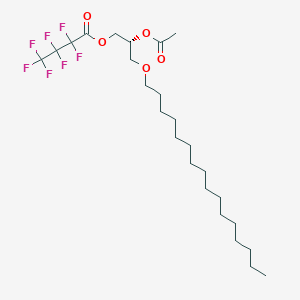
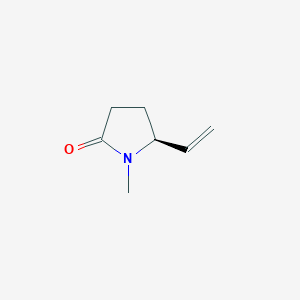
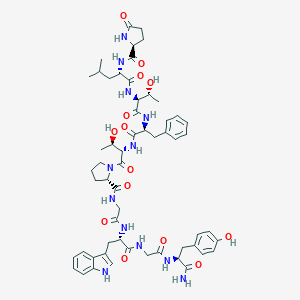
![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
